![molecular formula C6H6N4O B1384389 6-氨基吡咯并[2,1-f][1,2,4]三嗪-4(3H)-酮 CAS No. 1160995-01-6](/img/structure/B1384389.png)
6-氨基吡咯并[2,1-f][1,2,4]三嗪-4(3H)-酮
描述
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic organic compound characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core with an amino group at the 6-position
科学研究应用
Chemistry: In chemistry, 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. It has been studied for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: The compound is investigated for its pharmacological properties, including its potential use in drug discovery. Its ability to interact with various biological targets makes it a promising candidate for developing new medications.
Industry: In the industrial sector, 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
作用机制
Target of Action
It is chemically related to a compound used in the treatment of covid-19 , suggesting that it may have antiviral properties.
Mode of Action
It is known that similar compounds can form macrocyclic structures that can recognize guest molecules through non-covalent interactions such as hydrogen bonding, electrostatics, and stacking . This suggests that 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one may interact with its targets in a similar manner.
Biochemical Pathways
It is known that similar compounds have broad-spectrum activity against various viruses, including hcv, yfv, denv-2, influenza a, parainfluenza 3, and sars-cov . This suggests that the compound may interact with multiple biochemical pathways to exert its effects.
Result of Action
Given its potential antiviral properties, it may interfere with viral replication or other key processes in the viral life cycle .
生化分析
Biochemical Properties
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the synthesis of nucleoside analogs. It interacts with several enzymes and proteins, including polymerases and kinases, which are essential for nucleic acid synthesis and modification. The compound’s interaction with these biomolecules often involves hydrogen bonding and π-π stacking interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in viral-infected cells, the compound can inhibit viral replication by interfering with the viral RNA polymerase, thereby preventing the synthesis of viral RNA. This inhibition leads to a cascade of cellular responses, including the activation of antiviral defense mechanisms and modulation of gene expression .
Molecular Mechanism
At the molecular level, 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of viral RNA-dependent RNA polymerase, which is crucial for viral replication. The compound binds to the active site of the polymerase, blocking the incorporation of nucleotides into the growing RNA chain. This binding interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that the compound can have sustained antiviral effects, with minimal degradation over time. Its stability and efficacy can be influenced by the presence of other chemical agents and the specific conditions of the experimental setup .
Dosage Effects in Animal Models
The effects of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one vary with different dosages in animal models. At low doses, the compound exhibits potent antiviral activity with minimal toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to the disruption of normal cellular functions .
Metabolic Pathways
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is involved in several metabolic pathways, primarily those related to nucleoside metabolism. It is metabolized by hepatic enzymes, including cytochrome P450 oxidases, which convert the compound into its active form. This active form can then be incorporated into viral RNA, leading to the termination of RNA synthesis. The compound also interacts with various cofactors, such as ATP and GTP, which are essential for its activation and incorporation into nucleic acids .
Transport and Distribution
Within cells and tissues, 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is transported and distributed through several mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, it can be actively transported by specific transporters, such as nucleoside transporters, which facilitate its uptake into cells. Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its antiviral effects .
Subcellular Localization
The subcellular localization of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with viral RNA polymerase and other nucleic acid-binding proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The compound’s activity is also influenced by its localization, as it needs to be in close proximity to its target enzymes to exert its antiviral effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of aminopyrimidines with formamide under high-temperature conditions. Another approach involves the condensation of hydrazines with α-haloketones followed by cyclization.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the desired product.
化学反应分析
Types of Reactions: 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of amines or other reduced forms.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Pyrimidines: Structurally similar to pyrimidines, but with distinct functional groups.
Triazines: Similar heterocyclic compounds with different substitution patterns.
Pyrroles: Contains a pyrrole ring, which is a key structural component in this compound.
Uniqueness: 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one stands out due to its unique combination of a pyrrolo[2,1-f][1,2,4]triazine core and an amino group, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
6-amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,7H2,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZNEVILVDRPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680526 | |
| Record name | 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160995-01-6 | |
| Record name | 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)
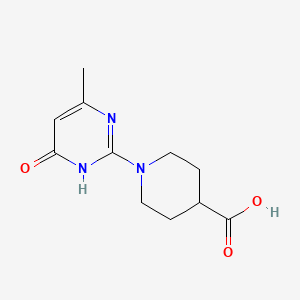
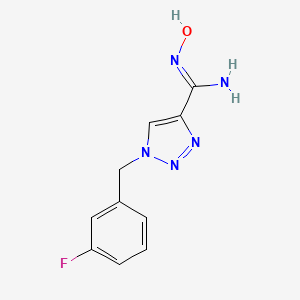
![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)
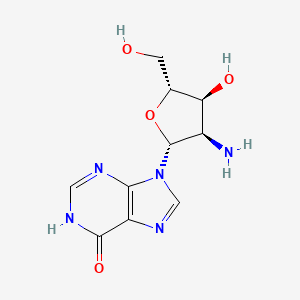
![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)
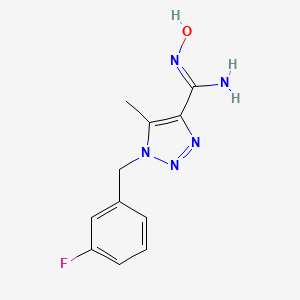
![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)
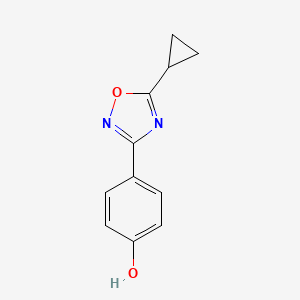
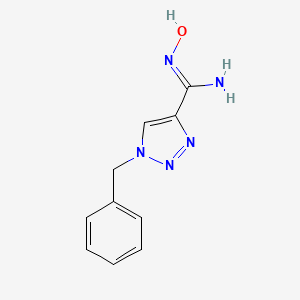
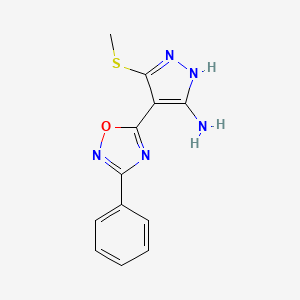
![6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384323.png)

![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)
